molecular formula C10H14F3N3 B1479520 1-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098050-07-6

1-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B1479520
CAS No.: 2098050-07-6
M. Wt: 233.23 g/mol
InChI Key: PQKBGKCEAXKCRQ-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a trifluoromethyl group, a cyclopropylmethyl group, and a N-methylmethanamine group .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds is a challenging task in organic synthesis. These compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .


Molecular Structure Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This group is part of the compound’s structure .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

Scientific Research Applications

Synthesis of Cobalt(II) Complexes

Cobalt(II) complexes containing various N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands have been synthesized, showing different coordination geometries based on the substitution group. These complexes have applications in catalysis, specifically in the polymerization of methyl methacrylate to produce poly(methylmethacrylate) with high molecular weight and narrow polydispersity index, pointing towards their potential use in materials science (Choi et al., 2015).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Among these, certain compounds showed higher anticancer activity than the reference drug doxorubicin, as well as exhibiting good to excellent antimicrobial properties (Hafez et al., 2016).

Ambient-Temperature Synthesis

The ambient-temperature synthesis of novel pyrazolyl methanamines demonstrates the versatility of pyrazole derivatives in chemical synthesis, providing a pathway to generate compounds under mild conditions which can be further explored for various biological and industrial applications (Becerra et al., 2021).

Convergent Synthesis of Pyrazole Derivatives

A series of novel trifluoromethyl-substituted pyrazole derivatives have been synthesized, showcasing the utility of these compounds in developing new chemical entities with potential for application in medicinal chemistry and as inhibitors of biological targets (Bonacorso et al., 2016).

Antimicrobial Agents via Vilsmeier–Haack Reaction

The synthesis of new pyrazole derivatives via a Vilsmeier–Haack reaction approach demonstrates their potential as broad-spectrum antimicrobial agents. Molecular docking studies support their efficacy, especially against bacterial enzymes, highlighting their significance in the development of new antimicrobial therapies (Bhat et al., 2016).

Future Directions

The future directions in the study of this compound could involve further exploration of its synthesis, properties, and potential applications. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials, suggesting potential areas of interest .

Properties

IUPAC Name

1-[2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3/c1-14-5-8-4-9(10(11,12)13)15-16(8)6-7-2-3-7/h4,7,14H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKBGKCEAXKCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1CC2CC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
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1-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
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1-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
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1-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 5
1-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 6
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1-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine

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